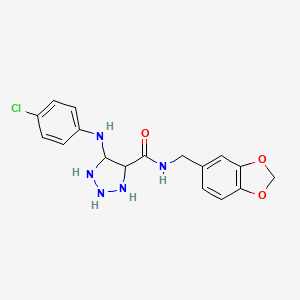
Tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6: is a chemical compound that features a tert-butyl ester group attached to a benzoate ring substituted with bromine and fluorine atoms. The compound is isotopically labeled with carbon-13 at all six carbon positions on the benzene ring, making it useful for various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Chemistry:
NMR Spectroscopy: The isotopic labeling with carbon-13 makes this compound highly valuable for NMR studies, allowing researchers to investigate molecular structures and dynamics.
Biology and Medicine:
Drug Development: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Target of Action
Tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6 is a chemical compound that has been identified as an intermediate of enzalutamide . Enzalutamide is an androgen-receptor antagonist , suggesting that the primary target of this compound could be the androgen receptor. The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.
Mode of Action
Enzalutamide acts by binding to the androgen receptor, preventing androgens from binding to the receptor, and subsequently preventing nuclear translocation and co-activator recruitment of the ligand-receptor complex . This inhibits the receptor’s ability to regulate gene expression, which can lead to inhibited cellular proliferation in androgen-dependent tissues.
Result of Action
If it acts similarly to enzalutamide, it could result in the inhibition of androgen receptor activity, leading to decreased cellular proliferation in androgen-dependent tissues .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can impact the compound’s stability and activity. For instance, the compound is recommended to be stored in a dry environment at 2-8°C , indicating that it may be sensitive to moisture and temperature.
Safety and Hazards
The safety information available indicates that Tert-butyl 4-bromo-2-fluorobenzoate is associated with several hazard statements, including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with 4-bromo-2-fluorobenzoic acid. This compound is reacted with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) to form the corresponding acyl chloride.
Industrial Production Methods: The industrial production of tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6 can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding benzoate derivative without the bromine atom.
Oxidation Reactions: The benzoate group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products include azido or thiocyanato derivatives.
Reduction: Products include the corresponding benzoate derivative.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-bromo-2-fluorobenzoate: The non-labeled version of the compound.
Tert-butyl 4-bromo-3-fluorobenzoate: A similar compound with the fluorine atom in a different position.
Tert-butyl 4-chloro-2-fluorobenzoate: A similar compound with chlorine instead of bromine.
Uniqueness:
- The isotopic labeling with carbon-13 at all six carbon positions on the benzene ring makes tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6 unique and highly valuable for NMR studies.
- The specific substitution pattern (bromine and fluorine) provides distinct chemical reactivity and potential applications in various fields.
Propriétés
IUPAC Name |
tert-butyl 4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3/i4+1,5+1,6+1,7+1,8+1,9+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGZHSAOCVWZMR-VFESMUGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[13C]1=[13C]([13CH]=[13C]([13CH]=[13CH]1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
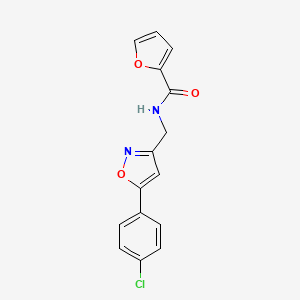
![methyl 3-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2717691.png)
![N-(1-cyanocycloheptyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2717692.png)
![2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2717694.png)
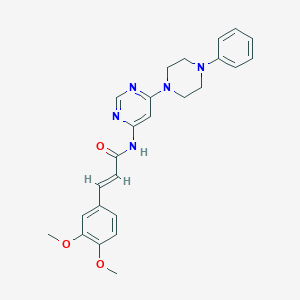
![1-(2,4-dichlorophenyl)-2-(3-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2717698.png)
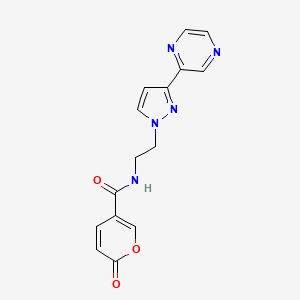


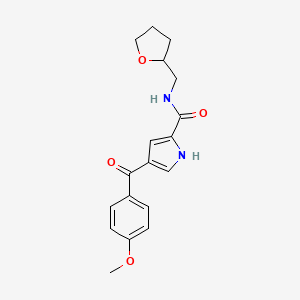
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide](/img/structure/B2717705.png)


